molecular formula C25H22N4O5S B3587178 ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B3587178
M. Wt: 490.5 g/mol
InChI Key: MUIAFFGNNWLLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups and a heterocyclic ring. The thieno[2,3-d]pyrimidinone ring is a six-membered ring containing sulfur and nitrogen atoms . The anilinocarbonyl group and the benzoate ester are attached to this ring. The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The carbonyl groups could undergo reactions such as nucleophilic addition or condensation. The ester could be hydrolyzed under acidic or basic conditions. The aromatic ring could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a drug candidate, further studies could include in vitro and in vivo testing to determine its efficacy and safety. If it is a synthetic intermediate, research could focus on optimizing its synthesis and exploring its use in the synthesis of other complex molecules .

Properties

IUPAC Name

ethyl 4-[[2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-3-34-25(33)16-9-11-18(12-10-16)27-19(30)13-29-14-26-23-20(24(29)32)15(2)21(35-23)22(31)28-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIAFFGNNWLLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Reactant of Route 5
ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

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